6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
Description
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a morpholin-3-one derivative characterized by a six-membered morpholine ring substituted at positions 4 and 4. The 3-chlorophenyl group at position 6 and the 4-methoxyphenylmethyl group at position 4 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
6-(3-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRWCSUIWPCLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.
Substitution with 3-Chlorophenyl Group:
Attachment of 4-Methoxyphenylmethyl Group: The final step involves the alkylation of the morpholine ring with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinones with various functional groups.
Scientific Research Applications
Scientific Applications of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
This compound is a synthetic organic compound belonging to the morpholinone class. Morpholinones are characterized by a morpholine ring substituted with various functional groups, giving rise to a diverse range of chemical and biological activities. The specific substitution pattern of this compound, including a 3-chlorophenyl group and a 4-methoxyphenylmethyl group, makes it a candidate for various applications, particularly in pharmaceutical research.
Potential Applications
This compound is investigated for various biological activities, including antimicrobial and anticancer properties. Research indicates that morpholinone derivatives exhibit significant antimicrobial properties, with in vitro studies showing potential against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds structurally similar have demonstrated effective inhibition against these bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL.
Similar Compounds
Structural analogs of this compound include:
- 6-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]morpholin-3-one: A similar structure with a methyl group instead of a methoxy group.
- 6-(3-Chlorophenyl)-4-[(4-hydroxyphenyl)methyl]morpholin-3-one: A similar structure with a hydroxy group instead of a methoxy group.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Comparison and Apoptotic Activity
Key Observations :
Structural Conformations and Crystallography
Morpholin-3-one derivatives often adopt chair conformations in the morpholine ring, as seen in . The target compound’s crystal structure (if resolved) would likely show similar chair geometry, with dihedral angles between substituents affecting molecular packing and stability. For example, the compound in has a dihedral angle of 82.5° between aromatic rings, which could be compared to the target compound’s structure if data were available .
Table 2: Crystallographic Data of Selected Morpholin-3-one Derivatives
Pharmacological and Computational Insights
Apoptosis Mechanism
Morpholin-3-one derivatives in upregulate P53 and Fas, proteins critical for apoptosis.
Density Functional Theory (DFT) Considerations
Substituents like methoxy groups may enhance electron density, influencing reactivity and binding .
Biological Activity
6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound belonging to the morpholinone class. Its unique structure, characterized by a morpholine ring with distinct substituents, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClNO₃
- CAS Number : 1803584-60-2
Synthesis
The synthesis of this compound typically involves:
- Formation of the Morpholine Ring : Reaction of diethanolamine with a chlorinating agent.
- Substitution with 3-Chlorophenyl Group : Alkylation of the morpholine ring.
- Attachment of 4-Methoxyphenylmethyl Group : Final alkylation step using 4-methoxybenzyl chloride .
Antimicrobial Activity
Research indicates that derivatives of morpholinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various pathogens. For example, compounds structurally similar to this morpholinone have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .
Anticancer Properties
The anticancer activity of this compound has been investigated in several studies. Notably, a study focusing on similar morpholine derivatives found that they exhibited cytotoxic effects against melanoma cell lines. The mechanism involves inducing apoptosis in cancer cells, which could be attributed to the compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to enzymes or receptors, modulating their activity.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in tumor cells .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Evaluation : A study evaluated several morpholinone derivatives, including this compound, for their efficacy against common bacterial strains. The results indicated significant antibacterial activity with potential applications in treating infections caused by resistant strains .
- Cytotoxicity Assessment : In vitro tests on melanoma and breast cancer cell lines revealed that the compound prompted cell death through apoptosis, suggesting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, Friedel-Crafts acylation, or condensation reactions. Key steps include:
- Coupling of morpholinone precursors with halogenated aromatic rings under reflux in solvents like ethanol or dimethylformamide (DMF) .
- Optimization strategies : Control reaction temperature (60–100°C), pH (neutral to slightly basic), and stoichiometry of reagents to minimize side products. Catalysts like triethylamine or palladium complexes may enhance efficiency .
- Purification : Column chromatography or recrystallization in dichloromethane/hexane mixtures improves purity (>95%) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this morpholinone derivative?
- NMR Spectroscopy : - and -NMR confirm regioselectivity of substituents (e.g., chlorophenyl and methoxyphenyl groups) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Validates purity (>98%) and detects trace impurities, especially residual morpholine intermediates .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µM .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the morpholinone core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chlorophenyl and 4-methoxyphenyl substituents influence reactivity in cross-coupling reactions?
- Steric Effects : The 3-chlorophenyl group may hinder nucleophilic attack at the morpholinone’s carbonyl carbon, requiring bulky base catalysts (e.g., DBU) for efficient coupling .
- Electronic Effects : The electron-donating methoxy group enhances aromatic ring activation, facilitating electrophilic substitution at the para position. Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. How can contradictions in reported biological activity data be resolved across different studies?
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Metabolomic Profiling : LC-MS/MS identifies degradation products or metabolites that may alter activity in vitro vs. in vivo .
- Dose-Response Validation : Replicate studies across independent labs using identical compound batches (e.g., PubChem CID-specified samples) .
Q. What strategies elucidate the mechanism of action for this compound’s anticancer activity?
- Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) identifies protein targets .
- Pathway Analysis : RNA-seq or phosphoproteomics on treated cells reveals dysregulated pathways (e.g., PI3K/AKT/mTOR) .
- In Silico Docking : Molecular dynamics simulations predict binding modes to kinases or epigenetic regulators (e.g., HDACs) .
Q. How can computational modeling enhance the design of analogs with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize analogs .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioavailability using regression models .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for morpholinone derivatives targeting specific enzymes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
